![molecular formula C14H13ClF6N2O B2654308 N-[3,5-bis(trifluoromethyl)cyclohexyl]-2-chloropyridine-3-carboxamide CAS No. 1211821-09-8](/img/structure/B2654308.png)
N-[3,5-bis(trifluoromethyl)cyclohexyl]-2-chloropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3,5-bis(trifluoromethyl)cyclohexyl]-2-chloropyridine-3-carboxamide, commonly known as BTT-3033, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. BTT-3033 belongs to the class of cyclohexylcarboxamide derivatives and has been shown to possess potent anti-inflammatory and immunomodulatory properties.
Mechanism of Action
BTT-3033 exerts its anti-inflammatory and immunomodulatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are key signaling pathways involved in inflammation and immune responses. BTT-3033 also inhibits the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), and promotes the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10) (Kim et al., 2018).
Biochemical and Physiological Effects:
BTT-3033 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in mice. BTT-3033 is rapidly absorbed after oral administration, with peak plasma concentration reached within 1 hour (Kim et al., 2018). BTT-3033 also has low toxicity, with no adverse effects observed in mice at doses up to 100 mg/kg/day (Kim et al., 2018).
Advantages and Limitations for Lab Experiments
One of the major advantages of using BTT-3033 in lab experiments is its potent anti-inflammatory and immunomodulatory properties, which make it a valuable tool for studying the underlying mechanisms of inflammation and immune responses. However, one limitation of using BTT-3033 is its high cost and limited availability, which may restrict its use in certain research settings.
Future Directions
There are several potential future directions for BTT-3033 research. One area of interest is the development of BTT-3033 analogs with improved pharmacokinetic properties and efficacy. Another area of interest is the investigation of the therapeutic potential of BTT-3033 in other inflammatory and autoimmune diseases, such as inflammatory bowel disease and systemic lupus erythematosus. Additionally, the underlying mechanisms of BTT-3033's anti-inflammatory and immunomodulatory effects need to be further elucidated to fully understand its therapeutic potential.
In conclusion, BTT-3033 is a novel small molecule with potent anti-inflammatory and immunomodulatory properties. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. BTT-3033 has shown promising results in preclinical studies for the treatment of various inflammatory and autoimmune diseases, and further research is needed to fully explore its therapeutic potential.
Synthesis Methods
The synthesis of BTT-3033 involves a multi-step process starting from commercially available starting materials. The first step involves the preparation of 3,5-bis(trifluoromethyl)cyclohexylamine, which is then reacted with 2-chloropyridine-3-carboxylic acid to form BTT-3033. The overall yield of the synthesis is approximately 25%, and the purity of the final product is greater than 99% (Kim et al., 2018).
Scientific Research Applications
BTT-3033 has shown promising results in preclinical studies for the treatment of various inflammatory and autoimmune diseases, such as rheumatoid arthritis, psoriasis, and multiple sclerosis. In a mouse model of rheumatoid arthritis, BTT-3033 significantly reduced joint inflammation and destruction (Kim et al., 2018). In a mouse model of psoriasis, BTT-3033 decreased skin inflammation and improved skin barrier function (Lee et al., 2019). In a mouse model of multiple sclerosis, BTT-3033 reduced the severity of disease and improved motor function (Kim et al., 2020).
properties
IUPAC Name |
N-[3,5-bis(trifluoromethyl)cyclohexyl]-2-chloropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClF6N2O/c15-11-10(2-1-3-22-11)12(24)23-9-5-7(13(16,17)18)4-8(6-9)14(19,20)21/h1-3,7-9H,4-6H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWGADQIJRWHLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(CC1C(F)(F)F)NC(=O)C2=C(N=CC=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClF6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3,5-bis(trifluoromethyl)cyclohexyl]-2-chloropyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



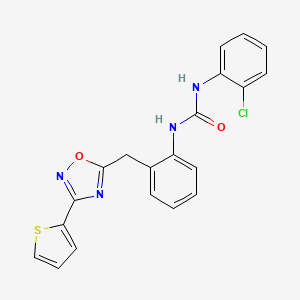
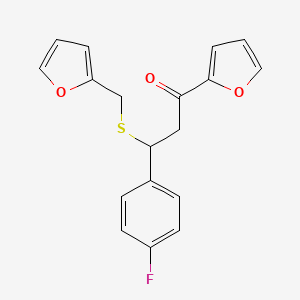
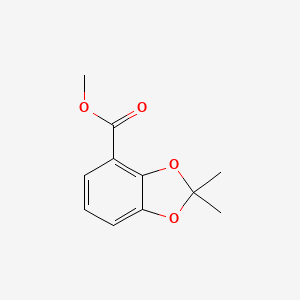
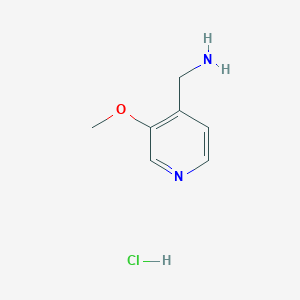
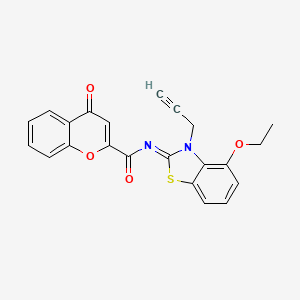

![2-Methyl-5-[(methylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2654240.png)
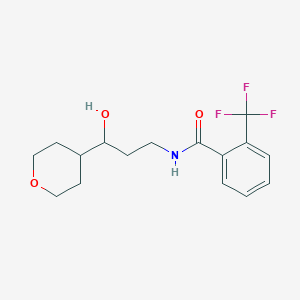

![3-[[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]amino]-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B2654243.png)

![3-(2-ethoxyethyl)-8-(4-fluorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2654248.png)